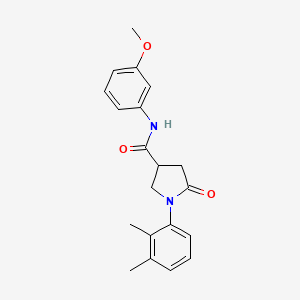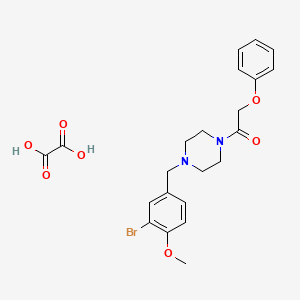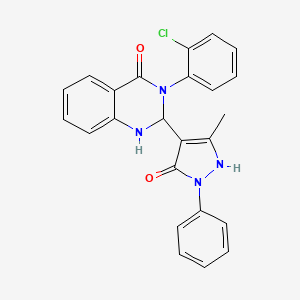![molecular formula C19H24BrN5O2S B4014230 N'-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide](/img/structure/B4014230.png)
N'-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide
Descripción general
Descripción
N’-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide is a complex organic compound that features a combination of aromatic, sulfonyl, pyrimidinyl, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe for studying enzyme activity.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of N’-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrimidinyl moiety may interact with nucleic acids, affecting gene expression or enzyme activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Bromophenyl)sulfonyl]-β-alanine
- 4-[(4-Bromophenyl)sulfonyl]morpholine
- N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N’-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and pyrimidinyl moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperidine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2S/c1-13-8-10-25(11-9-13)19(23-18-21-14(2)12-15(3)22-18)24-28(26,27)17-6-4-16(20)5-7-17/h4-7,12-13H,8-11H2,1-3H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAIWGXYTWVEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B4014159.png)

![2-methyl-N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]propanamide](/img/structure/B4014166.png)
![Methyl 2-{[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate](/img/structure/B4014169.png)
![11-(5-chloro-2-thienyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014177.png)
![benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prolinate](/img/structure/B4014186.png)
![N-{4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenyl}acetamide](/img/structure/B4014191.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4014205.png)


![1-(4-TERT-BUTYLBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B4014214.png)

![2-[(2-methylbenzoyl)amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4014233.png)
